molecular formula C7H9N3O2S2 B1228008 Benzenesulfonamidothiourea CAS No. 5351-65-5

Benzenesulfonamidothiourea

Cat. No. B1228008
CAS RN: 5351-65-5
M. Wt: 231.3 g/mol
InChI Key: JWPWVPPTDSULMI-UHFFFAOYSA-N
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Scientific Research Applications

Enzyme Inhibition and Molecular Docking Studies

Benzenesulfonamide derivatives have been extensively studied for their inhibitory activities on various enzymes, demonstrating their potential as antimicrobial drugs. For example, specific benzenesulfonamide derivatives have shown significant in vitro inhibitory activities on human paraoxonase-I (hPON1), an enzyme associated with cardiovascular diseases. Compound H4 exhibited the highest inhibitory activity as a competitive inhibitor, indicating the potential for therapeutic applications (Işık et al., 2019).

Environmental Occurrence and Analytical Methods

Benzenesulfonamides are recognized as emerging organic pollutants due to their widespread use in industry and resistance to biodegradation. Studies have reviewed analytical methods for detecting these compounds in environmental samples, highlighting their ubiquity as water contaminants and emphasizing the need for monitoring and removal strategies (Herrero et al., 2014).

Solid-Phase Synthesis Applications

The versatility of polymer-supported benzenesulfonamides has been explored in solid-phase synthesis, enabling the creation of diverse privileged scaffolds through chemical transformations. This approach has broad implications for drug discovery and the development of novel therapeutic agents (Fülöpová & Soural, 2015).

Antimetastatic Activity in Cancer Research

Ureido-substituted benzenesulfonamides have been identified as potent inhibitors of carbonic anhydrase IX, a transmembrane enzyme associated with tumor growth and metastasis. One derivative significantly inhibited metastasis formation in a breast cancer model, suggesting its potential as a novel antimetastatic drug (Pacchiano et al., 2011).

Molecular Structure and Conformation Studies

The structural and conformational properties of benzenesulfonamide have been investigated through gas electron diffraction and quantum chemical methods. Understanding the stable conformers and their interactions provides insights into the molecular basis of their activity and interactions with biological targets (Petrov et al., 2006).

Safety And Hazards

While specific safety and hazards information for Benzenesulfonamidothiourea is not readily available, it is known that benzene, a related compound, is carcinogenic and people are exposed by inhalation or via skin absorption8.


properties

IUPAC Name

benzenesulfonamidothiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2S2/c8-7(13)9-10-14(11,12)6-4-2-1-3-5-6/h1-5,10H,(H3,8,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPWVPPTDSULMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7020136
Record name 2-(Benzenesulfonyl)hydrazine-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7020136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenesulfonamidothiourea

CAS RN

5351-65-5
Record name NSC700
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=700
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Benzenesulfonyl)hydrazine-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7020136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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